N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine

Medicinal Chemistry Drug Design ADME Prediction

This N,6-dimethyl-2-morpholinopyrimidine features a unique substitution pattern that reduces H-bond donors to 1, minimizing the desolvation penalty critical for ATP-competitive kinase inhibitor design. Its low XLogP3 (1.0) enhances aqueous solubility and reduces non-specific binding, enabling cleaner cellular target-engagement assays. The defined C6-methyl and N-methyl groups provide a reproducible SAR starting point for focused library synthesis. Source the exact CAS 381716-92-3 compound: non-methylated or differently substituted 2-morpholinopyrimidines introduce uncontrolled variability in molecular recognition and biological readouts. Verify identity before use.

Molecular Formula C10H16N4O
Molecular Weight 208.265
CAS No. 381716-92-3
Cat. No. B2851528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine
CAS381716-92-3
Molecular FormulaC10H16N4O
Molecular Weight208.265
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCOCC2)NC
InChIInChI=1S/C10H16N4O/c1-8-7-9(11-2)13-10(12-8)14-3-5-15-6-4-14/h7H,3-6H2,1-2H3,(H,11,12,13)
InChIKeyPJQFDCJCIPQQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3): Procurement-Relevant Identity and Baseline Characterization


N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) is a small-molecule aminopyrimidine derivative defined by a 2-morpholino substituent and N,6-dimethyl modification on the pyrimidine core [1]. The compound has a molecular weight of 208.26 g/mol, a canonical SMILES of CC1=CC(=NC(=N1)N2CCOCC2)NC, and an InChIKey of PJQFDCJCIPQQFR-UHFFFAOYSA-N [1]. It is classified in authoritative databases under ChEMBL ID CHEMBL1500216 and PubChem CID 697248, with a maximum development phase annotated as 'Preclinical' [2][3]. While publicly disclosed bioactivity data are limited, its unique substitution pattern distinguishes it from generic 2-morpholinopyrimidine scaffolds and positions it as a specialized building block or probe molecule for targeted chemical biology and medicinal chemistry applications.

Why Generic 2-Morpholinopyrimidines Cannot Substitute for N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) in Structure-Driven Research


In-class substitution of 2-morpholinopyrimidine analogs without explicit consideration of the N,6-dimethyl pattern introduces uncontrolled variability in molecular recognition, physicochemical properties, and biological readouts. The N-methyl and 6-methyl groups in this compound directly influence hydrogen-bond donor/acceptor topology (HBD=1, HBA=5), rotational freedom (rotatable bonds=2), and lipophilicity (XLogP3-AA=1.0), thereby altering binding-site complementarity, passive permeability, and off-target engagement profiles relative to non-methylated or differently substituted congeners [1][2]. Consequently, experimental outcomes obtained with unmodified 2-morpholinopyrimidines are not reliably transferable to this specific entity, making compound identity verification and direct sourcing essential for reproducible scientific work.

Quantitative Differentiation of N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) from Closest Analogs: A Procurement-Oriented Evidence Guide


Lipophilicity Modulation: XLogP3-AA Comparison with Unsubstituted 2-Morpholinopyrimidine

The N,6-dimethyl substitution reduces lipophilicity relative to the unsubstituted 2-morpholin-4-ylpyrimidin-4-amine core. This alteration impacts membrane permeability and solubility profiles, directly influencing cellular assay performance and formulation considerations [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen-Bonding Capacity: TPSA and HBA/HBD Profile Versus 2-Morpholinopyrimidine Scaffold

The presence of the N-methyl group reduces the hydrogen-bond donor count from 2 to 1 compared to the unsubstituted 2-morpholin-4-ylpyrimidin-4-amine, while the topological polar surface area (TPSA) remains essentially unchanged. This fine-tuning of donor capacity can be decisive for achieving selectivity in target engagement [1][2].

Structure-Activity Relationship Molecular Recognition Bioisosterism

Vendor-Specified Purity and Analytical Traceability: A Procurement-Defining Differentiator

Commercial availability of N,6-dimethyl-2-morpholin-4-ylpyrimidin-4-amine is accompanied by vendor-specific purity specifications and analytical documentation. For instance, Bidepharm supplies this compound at a standard purity of 95% and provides batch-specific quality control reports including NMR, HPLC, and GC data upon request . In contrast, many generic 2-morpholinopyrimidine analogs are offered without such detailed analytical support, introducing variability in research outcomes.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for N,6-Dimethyl-2-morpholin-4-ylpyrimidin-4-amine (CAS 381716-92-3) Based on Quantitative Differentiation Evidence


Lead Optimization of Kinase Inhibitors Requiring Reduced H-Bond Donor Count

The reduction in hydrogen-bond donor count (from 2 to 1) compared to the unsubstituted 2-morpholinopyrimidine core makes this compound a preferred scaffold for designing ATP-competitive kinase inhibitors where minimizing desolvation penalty and improving passive permeability are prioritized [1][2].

Chemical Probe Development for Target Engagement Studies in Lipophilic Binding Pockets

The lower predicted XLogP3-AA (1.0) relative to less substituted analogs suggests improved solubility and reduced non-specific binding, making this compound suitable for cellular target engagement assays where compound aggregation and off-target effects must be minimized [1].

Synthesis of Focused Libraries for Structure-Activity Relationship Exploration

The unique N,6-dimethyl substitution pattern provides a distinct starting point for parallel synthesis of focused libraries aimed at exploring SAR around the pyrimidine C6 and exocyclic amine positions, enabling systematic optimization of potency and selectivity against specific biological targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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